2-Bromo-6-(4-methyl-1H-pyrazol-1-YL)pyridine
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Overview
Description
2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chloropyridine and 4-methyl-1H-pyrazole.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the pyrazole ring to the pyridine ring.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.
Scientific Research Applications
2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
- 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine
- 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridine
Uniqueness
2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the methyl group on the pyrazole ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
2-bromo-6-(4-methylpyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKJKAIUKIIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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